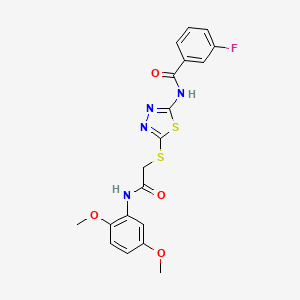![molecular formula C20H12ClF3N2O B2991918 1-(3-Chlorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252059-84-0](/img/structure/B2991918.png)
1-(3-Chlorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or unique aspects of the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry, and any notable structural features. It might also include information obtained from techniques such as X-ray crystallography .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions, the products, and the mechanisms .Physical and Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Structural and Optical Characteristics of Pyridine Derivatives
Research has delved into the synthesis and characterization of pyridine derivatives, highlighting their structural, optical, and junction characteristics. One study prepared and characterized two pyridine derivatives, examining their thermal, structural, optical, and diode characteristics through various techniques including X-ray diffraction and optical function calculations. These derivatives exhibited distinct optical energy gaps and were explored for their potential in heterojunction fabrication and as photosensors (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).
Synthesis of Pyridine and Fused Pyridine Derivatives
Another study reported on the synthesis of a new series of pyridine and fused pyridine derivatives, showcasing the versatility of pyridinecarbonitriles in generating a range of compounds with potential pharmacological activities. The reactions involved in the synthesis provided insights into the chemical reactivity of pyridinecarbonitriles and their utility in medicinal chemistry (S. A. Al-Issa, 2012).
Crystal Structure and Mechanistic Investigations
Further research efforts have been directed towards understanding the crystal structure and mechanistic aspects of reactions involving pyrazole and pyridinecarbonitrile derivatives. One particular study determined the crystal structure of a pyrazolopyridine-carbonitrile derivative and proposed a reaction mechanism for its formation, contributing to the knowledge base on crystallography and organic synthesis (Chuanxiang Liu et al., 2013).
Synthesis and Applications of Pyridine Derivatives in Polymer Science
In the realm of polymer science, research has explored the polymerizations of ethylenic monomers initiated by superacids, investigating the complexation of some trifluoromethanesulphonates by their conjugate acid. This study provides a foundation for understanding the polymerization processes and the role of pyridine derivatives in initiating these reactions, with implications for the development of new polymeric materials (D. Souverain et al., 1980).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N2O/c21-17-6-1-3-13(9-17)12-26-18(8-7-15(11-25)19(26)27)14-4-2-5-16(10-14)20(22,23)24/h1-10H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGZBJRJMMHLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=CC=C(C2=O)C#N)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1,3,4-Oxadiazol-2-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2991837.png)
![2-chloro-N-[2-(dimethylamino)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2991838.png)

![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2991841.png)
![({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid](/img/structure/B2991844.png)

![ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate](/img/structure/B2991846.png)

![N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamide](/img/structure/B2991852.png)
![N-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-3-(trifluoromethyl)-N-[3-(trifluoromethyl)benzenesulfonyl]benzene-1-sulfonamide](/img/structure/B2991855.png)
![7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2991856.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxyacetamide](/img/structure/B2991858.png)
